Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate
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Overview
Description
Methyl 2-((1H-indol-3-yl)methyl)thiazolidine-4-carboxylate is a compound that combines the structural features of indole and thiazolidine. Indole is a significant heterocyclic system found in many natural products and drugs, known for its biological activities . Thiazolidine, on the other hand, is a five-membered ring containing both sulfur and nitrogen atoms, which is also known for its biological relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1H-indol-3-yl)methyl)thiazolidine-4-carboxylate typically involves the reaction of indole derivatives with thiazolidine-4-carboxylic acid under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1H-indol-3-yl)methyl)thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or thiazolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-((1H-indol-3-yl)methyl)thiazolidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-((1H-indol-3-yl)methyl)thiazolidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Thiazolidine Derivatives: Compounds such as thiazolidinediones, used in diabetes treatment
Uniqueness
Methyl 2-((1H-indol-3-yl)methyl)thiazolidine-4-carboxylate is unique due to its combined structural features of indole and thiazolidine, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
139062-36-5 |
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Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
methyl 2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2S/c1-18-14(17)12-8-19-13(16-12)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7,12-13,15-16H,6,8H2,1H3 |
InChI Key |
KXYVYUDOHXGERI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CSC(N1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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